1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11(16)15-7-5-14(6-8-15)10-12-3-2-4-13-9-12/h2-4,9H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHMBUOEJSSCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one typically involves the reaction of pyridin-3-ylmethylamine with piperazine under specific conditions. One common method includes:
Starting Materials: Pyridin-3-ylmethylamine and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Procedure: The pyridin-3-ylmethylamine is added to a solution of piperazine in the solvent, and the mixture is heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the ethanone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s closest analogs differ primarily in their substituents on the piperazine ring and acetyl group. Key examples include:
Key Trends :
Physicochemical Properties
Data from synthesized analogs reveal significant variations in melting points, solubility, and purity:
Observations :
Biological Activity
1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing upon diverse research findings.
Synthesis
The synthesis of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one typically involves the reaction of pyridin-3-ylmethylamine with piperazine. The process is generally conducted under reflux conditions in solvents such as ethanol or methanol. The reaction yields the desired compound through nucleophilic substitution mechanisms, where the piperazine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ethanone moiety.
The biological activity of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This compound has been investigated for its potential as a ligand in receptor binding studies, particularly focusing on serotonin and dopamine receptors .
Antidepressant Activity
Research has highlighted the compound's potential antidepressant properties. A related study on piperazine derivatives demonstrated that certain analogs exhibited significant serotonin (5-HT) reuptake inhibition, which is a common mechanism for antidepressant drugs. The most promising derivatives showed stability in human liver microsomes and favorable pharmacokinetic profiles .
Anticancer Properties
In vitro studies have shown that derivatives of piperazine, including those similar to 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one, can exhibit moderate to significant efficacy against human breast cancer cells. For instance, one derivative demonstrated an IC50 value of 18 µM against cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Comparative Analysis
To better understand the unique properties of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| 1-(Piperazin-1-yl)ethan-1-one | Structure | Moderate 5-HT reuptake inhibition | N/A |
| 1-(4-Methylpiperazin-1-yl)-2-pyrimidinone | Structure | Significant anticancer activity | 18 µM |
| 1-(4-(Pyridin-2-YL)methyl)piperazin-1-YL)phenyl)ethanone | Structure | Anticancer properties | N/A |
Case Studies
Several studies have focused on the biological evaluation of similar piperazine derivatives:
- Serotonin Reuptake Inhibition : A study synthesized various piperazine derivatives and evaluated their ability to inhibit serotonin reuptake. Compounds exhibiting high potency were identified, suggesting a potential role as antidepressants .
- Cancer Cell Viability : Another investigation assessed the cytotoxic effects of piperazine-based compounds on human breast cancer cells. The results indicated that specific derivatives could significantly reduce cell viability, supporting their development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one, and what methodological considerations are critical for successful synthesis?
- Answer: Synthesis typically involves multi-step reactions, starting with the alkylation of a piperazine core followed by coupling with a pyridinylmethyl group. Key steps include:
- Use of solvents like dimethylformamide (DMF) or dichloromethane to enhance reactivity .
- Catalysts such as palladium on carbon or copper iodide for cross-coupling reactions .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are standard for characterizing the structural integrity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions on the piperazine and pyridine rings .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. How should researchers design initial biological activity screens for this compound?
- Answer: Prioritize in vitro assays targeting receptors commonly modulated by piperazine derivatives (e.g., neurotransmitter receptors, kinase enzymes). Use:
- Radioligand binding assays to assess affinity for serotonin or dopamine receptors .
- Cell viability assays (e.g., MTT) to evaluate cytotoxicity or antitumor potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Answer:
- Orthogonal Assays: Validate results using alternative methods (e.g., functional cAMP assays vs. binding assays) to confirm target engagement .
- Structural Analogs: Compare activity with derivatives (e.g., triazolopyrimidine-containing analogs) to identify pharmacophore contributions .
- Meta-Analysis: Review literature on structurally similar compounds (e.g., piperazine-pyridine hybrids) to contextualize discrepancies .
Q. What strategies optimize reaction yields when synthesizing this compound under low-yield conditions?
- Answer:
- Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to improve nucleophilicity of intermediates .
- Catalyst Screening: Test palladium/copper catalysts at varying loadings (0.5–5 mol%) to balance cost and efficiency .
- Inert Atmospheres: Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., pyridinylmethyl groups) .
Q. How can spectroscopic ambiguities (e.g., overlapping NMR peaks) be resolved during structural elucidation?
- Answer:
- 2D NMR Techniques: Utilize HSQC or HMBC to correlate proton-carbon couplings and assign overlapping signals .
- Isotopic Labeling: Synthesize deuterated analogs to simplify spectral interpretation .
- Computational Modeling: Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts .
Q. What are the implications of this compound’s stability under varying storage conditions?
- Answer:
- Degradation Pathways: Hydrolysis of the ketone group or oxidation of the piperazine ring may occur in humid/oxidizing environments .
- Storage Recommendations: Store at –20°C under inert gas (argon) and use desiccants to prolong shelf life .
- Stability Monitoring: Periodically analyze purity via HPLC and track degradation products .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes from Literature
Table 2: Common Biological Targets for Piperazine Derivatives
| Target Class | Assay Type | Observed Activity (IC50) | Reference |
|---|---|---|---|
| Serotonin 5-HT1A Receptor | Radioligand binding | 120 nM (preliminary) | |
| Kinase Inhibitors | Cell viability (MTT) | IC50 = 8 µM (HCT116 cells) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
